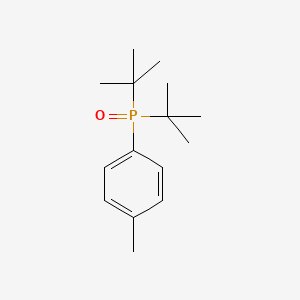
Phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- is an organophosphorus compound with the molecular formula C14H23OP. This compound is characterized by the presence of a phosphine oxide group bonded to two tert-butyl groups and a 4-methylphenyl group. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- typically involves the reaction of tert-butylphosphine with 4-methylphenyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphine oxide. The reaction mixture is then subjected to oxidation using hydrogen peroxide or a similar oxidizing agent to yield the desired phosphine oxide compound.
Industrial Production Methods
In an industrial setting, the production of phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to the corresponding phosphine under specific conditions.
Substitution: The tert-butyl and 4-methylphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphine oxides, while reduction results in the formation of the corresponding phosphine.
Scientific Research Applications
Phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism by which phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.
Comparison with Similar Compounds
Phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- can be compared with other similar compounds, such as:
Phosphine oxide, bis(1,1-dimethylethyl)-: This compound lacks the 4-methylphenyl group, resulting in different chemical properties and reactivity.
Phosphine oxide, (1R)-[1,1’-binaphthalene]-2,2’-diylbis[bis(4-methylphenyl)-: This compound has a more complex structure with additional aromatic rings, leading to different applications and interactions.
The uniqueness of phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
55454-48-3 |
|---|---|
Molecular Formula |
C15H25OP |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
1-ditert-butylphosphoryl-4-methylbenzene |
InChI |
InChI=1S/C15H25OP/c1-12-8-10-13(11-9-12)17(16,14(2,3)4)15(5,6)7/h8-11H,1-7H3 |
InChI Key |
ARBMYRXRZTZTAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















